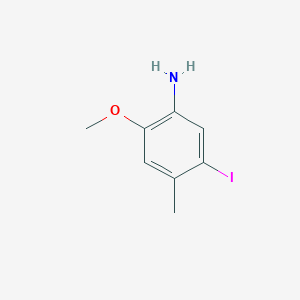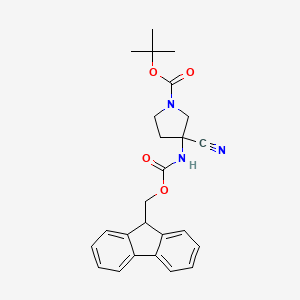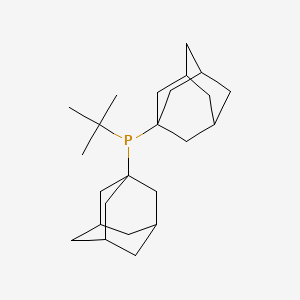
Bisphenol A monosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A monosulfate is a sulfate conjugate of Bisphenol A, a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins. This compound is a major metabolite of Bisphenol A in humans and other organisms, formed during Phase II metabolism. This compound is of significant interest due to its potential endocrine-disrupting properties and its widespread presence in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bisphenol A monosulfate is synthesized through the sulfation of Bisphenol A. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the monosulfate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bisphenol A monosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to Bisphenol A.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Bisphenol A.
Substitution Products: Derivatives with different functional groups replacing the sulfate group.
Aplicaciones Científicas De Investigación
Bisphenol A monosulfate has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and environmental fate of Bisphenol A.
Biology: Investigated for its endocrine-disrupting effects and its role in various biological processes.
Medicine: Studied for its potential impact on human health, particularly in relation to hormonal imbalances and reproductive health.
Industry: Used in research to develop safer alternatives to Bisphenol A and its derivatives.
Mecanismo De Acción
Bisphenol A monosulfate exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural hormones, binding to estrogen receptors and altering their normal function. This interaction can lead to various physiological effects, including disruption of endocrine function and potential impacts on reproductive health .
Comparación Con Compuestos Similares
Bisphenol A (BPA): The parent compound, widely used in plastics and resins.
Bisphenol S (BPS): An analogue with similar applications but different chemical properties.
Bisphenol F (BPF): Another analogue used in similar applications
Uniqueness: Bisphenol A monosulfate is unique due to its formation as a metabolite of Bisphenol A and its specific interactions with biological systems. Unlike its analogues, it is primarily studied for its role in metabolism and its potential endocrine-disrupting effects .
Propiedades
Número CAS |
267244-09-7 |
|---|---|
Fórmula molecular |
C15H16O5S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H16O5S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19/h3-10,16H,1-2H3,(H,17,18,19) |
Clave InChI |
DOJJVTGTRZSDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
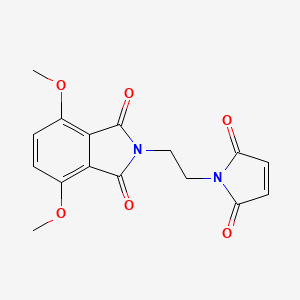
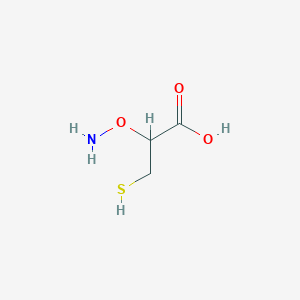
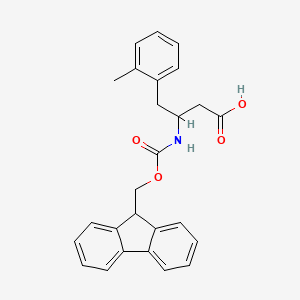
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)
